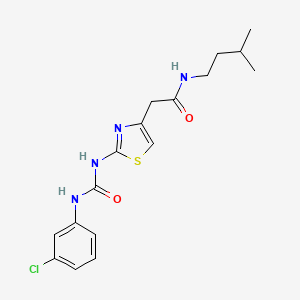

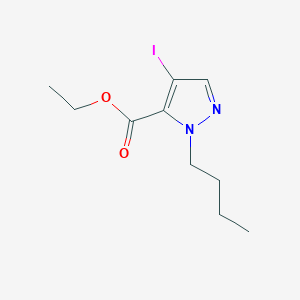

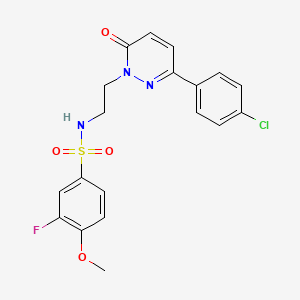

![molecular formula C13H8Cl2N2O2 B2952640 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1978349-39-1](/img/structure/B2952640.png)

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the diazonium salt, 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (CPDA Z HB) was condensed with p-toluidine in ethanol and refluxed for 3 hours . After the reaction was over, the reaction mixture was concentrated to one-half of the volume and refrigerated for one day .Molecular Structure Analysis

The nature of bonding and the structural features of similar compounds have been deduced from elemental analysis, molar conductance, magnetic susceptibility measurements, IR, UV-Vis, 1 H-NMR, EPR, mass, SEM, and fluorescence spectral studies . Spectroscopic and other analytical studies reveal square-planar geometry for copper, square-pyramidal geometry for oxovanadium, and octahedral geometry for other complexes .Chemical Reactions Analysis

Azo compounds, which include “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde”, are the largest class of industrially synthesized organic dyes due to their versatile application in various fields . The oxidation-reduction behaviors of these compounds play an important role in its biological activity .Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis of novel compounds involving 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde, exploring their spectral, structural, and quantum chemical computational properties. For instance, Gözel et al. (2014) reported the synthesis of a novel azo-enamine tautomer by the condensation reaction between 2-amino-4-methylphenol and 5-[(E)-(4-ethylphenyl)diazenyl]-2-hydroxybenzaldehyde, characterizing it through various spectroscopic techniques and single-crystal X-ray diffraction. This study highlights the compound's potential in forming structurally interesting tautomers with intramolecular hydrogen bonding, contributing to the understanding of its chemical behavior and potential applications in material science and molecular engineering (Gözel et al., 2014).

Antibacterial and Radical Scavenging Properties

Azarbani et al. (2016) synthesized derivatives from this compound, evaluating their antibacterial and radical scavenging properties. The study found that compounds with electron-donating groups showed significant antibacterial activity against various pathogens and exhibited notable radical scavenging effects. This research opens avenues for the development of new antibacterial agents and antioxidants, showcasing the compound's versatility in pharmaceutical and bioactive material applications (Azarbani et al., 2016).

Catalysis and Reaction Mechanisms

The compound's role in catalytic processes and reaction mechanisms has also been explored. Bernando et al. (2015) investigated oxo-rhenium complexes containing heterocyclic ligands derived from this compound for their catalytic activity in the reduction of aldehydes. The study demonstrated high yields and good chemoselectivity, highlighting the compound's potential as a versatile catalyst in organic synthesis and industrial chemical processes (Bernando et al., 2015).

Material Science and Liquid Crystals

In material science, the compound has been utilized as a precursor in synthesizing novel materials with potential applications in liquid crystals and fire retardant technologies. Research by Jamain et al. (2020) synthesized new molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, where this compound played a crucial role. These materials exhibited smectic A phase liquid crystal behavior and enhanced fire retardant properties, indicating their usefulness in advanced material design and safety applications (Jamain et al., 2020).

Future Directions

The future directions for “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde” and similar compounds could involve further exploration of their potential applications in various fields such as dyeing textile fiber, biomedical studies, and advanced application in organic synthesis and high technology areas such as laser, liquid crystalline displays, and electrooptical devices .

properties

IUPAC Name |

5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2/c14-9-1-3-12(11(15)6-9)17-16-10-2-4-13(19)8(5-10)7-18/h1-7,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRJVOCBOLJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)Cl)Cl)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

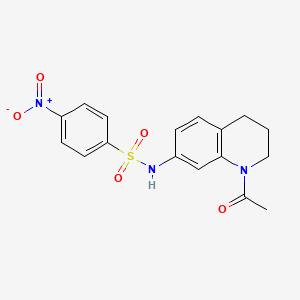

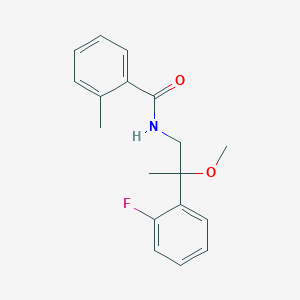

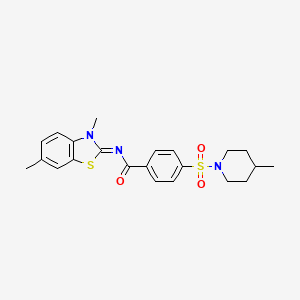

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)